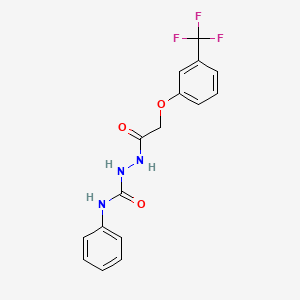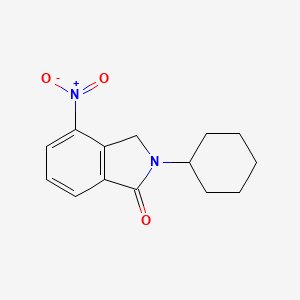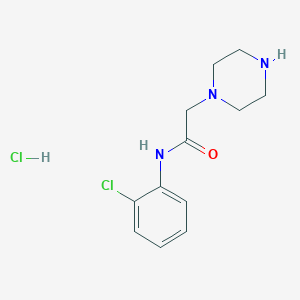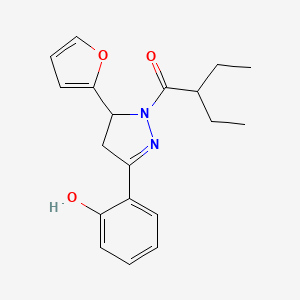![molecular formula C17H19FN2O4S2 B2834113 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-34-1](/img/structure/B2834113.png)
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
作用機序
Target of Action
Similar compounds have been found to target methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and cell cycle progression.
Mode of Action
It’s known that sulfonyl fluorides, like the one present in this compound, can act as electrophiles, reacting with nucleophilic amino acid residues in proteins . This can lead to changes in the protein’s function.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the fluorophenyl group might influence its pharmacokinetic properties, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can improve bioavailability .
準備方法
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonylpropanoylamino intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions to form the sulfonylpropanoylamino intermediate.
Thiophene ring functionalization: The thiophene ring is functionalized by introducing methyl groups at positions 4 and 5.
Coupling reaction: The sulfonylpropanoylamino intermediate is then coupled with the functionalized thiophene ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Material Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar compounds to 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide include:
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-[3-(4-bromophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
2-[3-(4-methylphenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-10-11(2)25-17(15(10)16(22)19-3)20-14(21)8-9-26(23,24)13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVMRSKFFGURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3,4-Dihydro-1H-isochromene-6-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2834030.png)

![2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine](/img/structure/B2834032.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2834034.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)

![2-CHLORO-N-[4'-(2-CHLORO-5-NITROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-5-NITROBENZAMIDE](/img/structure/B2834041.png)
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)

![(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate](/img/structure/B2834048.png)


